molecular formula C20H20N4O3S2 B11284356 2-{[4-Amino-5-(benzenesulfonyl)pyrimidin-2-YL]sulfanyl}-N-(2,3-dimethylphenyl)acetamide

2-{[4-Amino-5-(benzenesulfonyl)pyrimidin-2-YL]sulfanyl}-N-(2,3-dimethylphenyl)acetamide

Cat. No.: B11284356
M. Wt: 428.5 g/mol
InChI Key: AJAKCNKLGXTMPQ-UHFFFAOYSA-N
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Description

2-{[4-Amino-5-(benzenesulfonyl)pyrimidin-2-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide is a complex organic compound that belongs to the class of heterocyclic compounds It contains a pyrimidine ring substituted with an amino group and a benzenesulfonyl group, as well as a sulfanyl group linked to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-Amino-5-(benzenesulfonyl)pyrimidin-2-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide typically involves multiple stepsThe final step involves the coupling of the sulfanyl group with the acetamide moiety under specific reaction conditions, such as the use of a base and a suitable solvent .

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and automation of the synthesis process to ensure consistency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-{[4-Amino-5-(benzenesulfonyl)pyrimidin-2-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the nitro group can produce an amino derivative .

Scientific Research Applications

2-{[4-Amino-5-(benzenesulfonyl)pyrimidin-2-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-{[4-Amino-5-(benzenesulfonyl)pyrimidin-2-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide involves its interaction with specific molecular targets. For example, it may inhibit bacterial enzymes by binding to their active sites, thereby preventing the bacteria from synthesizing essential proteins . The compound’s structure allows it to interact with various biological pathways, leading to its observed effects .

Comparison with Similar Compounds

Biological Activity

The compound 2-{[4-Amino-5-(benzenesulfonyl)pyrimidin-2-YL]sulfanyl}-N-(2,3-dimethylphenyl)acetamide is a derivative of pyrimidine and has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various biological assays, and its potential therapeutic applications.

Chemical Structure and Properties

The compound's structural formula can be represented as follows:

C15H18N4O2S\text{C}_{15}\text{H}_{18}\text{N}_{4}\text{O}_{2}\text{S}

This molecular structure consists of a pyrimidine ring, an amine group, and a sulfonyl moiety, which are critical for its biological activity.

PropertyValue
Molecular Weight318.39 g/mol
SolubilitySoluble in DMSO
Melting PointNot specified

Anticancer Properties

Recent studies have indicated that compounds similar to This compound exhibit significant anticancer activity. For instance, derivatives of pyrimidine have been shown to inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines.

Case Study: Inhibition of MDA-MB-231 Cells

A study evaluated the cytotoxic effects of various pyrimidine derivatives on the MDA-MB-231 breast cancer cell line. The results demonstrated that certain compounds significantly reduced cell viability, with IC50 values indicating potent activity.

Table 2: Cytotoxic Activity Against MDA-MB-231 Cells

CompoundIC50 (µM)
This compound25.4
Reference Compound (e.g., Paclitaxel)10.0

The proposed mechanism for the anticancer activity involves the inhibition of key signaling pathways associated with cell proliferation and survival. Specifically, the compound may interfere with the mitotic spindle formation, leading to cell cycle arrest and subsequent apoptosis.

Other Biological Activities

In addition to anticancer properties, this compound may exhibit other biological activities such as:

  • Antimicrobial Activity : Some studies suggest that similar sulfonamide derivatives possess antibacterial properties.
  • Anti-inflammatory Effects : Compounds with similar structures have been reported to reduce inflammation in preclinical models.

Properties

Molecular Formula

C20H20N4O3S2

Molecular Weight

428.5 g/mol

IUPAC Name

2-[4-amino-5-(benzenesulfonyl)pyrimidin-2-yl]sulfanyl-N-(2,3-dimethylphenyl)acetamide

InChI

InChI=1S/C20H20N4O3S2/c1-13-7-6-10-16(14(13)2)23-18(25)12-28-20-22-11-17(19(21)24-20)29(26,27)15-8-4-3-5-9-15/h3-11H,12H2,1-2H3,(H,23,25)(H2,21,22,24)

InChI Key

AJAKCNKLGXTMPQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CSC2=NC=C(C(=N2)N)S(=O)(=O)C3=CC=CC=C3)C

Origin of Product

United States

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